molecular formula C27H35NO3 B14533622 Cyano(3-phenoxyphenyl)methyl 2-(propan-2-yl)decanoate CAS No. 62391-67-7

Cyano(3-phenoxyphenyl)methyl 2-(propan-2-yl)decanoate

Cat. No.: B14533622
CAS No.: 62391-67-7
M. Wt: 421.6 g/mol
InChI Key: DWTDHMIKWZPYBV-UHFFFAOYSA-N
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Description

Cyano(3-phenoxyphenyl)methyl 2-(propan-2-yl)decanoate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a cyano group, a phenoxyphenyl group, and a decanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyano(3-phenoxyphenyl)methyl 2-(propan-2-yl)decanoate typically involves the esterification of 2-(propan-2-yl)decanoic acid with Cyano(3-phenoxyphenyl)methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyano(3-phenoxyphenyl)methyl 2-(propan-2-yl)decanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in dry ether under an inert atmosphere.

    Substitution: Ammonia or amines in an organic solvent like ethanol or methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or other nitrogen-containing derivatives.

Scientific Research Applications

Cyano(3-phenoxyphenyl)methyl 2-(propan-2-yl)decanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Cyano(3-phenoxyphenyl)methyl 2-(propan-2-yl)decanoate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cyano(3-phenoxyphenyl)methyl 2,2,3,3-tetramethylcyclopropanecarboxylate: Known for its use in agrochemicals.

    Cyano(3-phenoxyphenyl)methyl 3-methyl-2-(propan-2-yl)butanoate: Another ester derivative with similar structural features.

Uniqueness

Cyano(3-phenoxyphenyl)methyl 2-(propan-2-yl)decanoate is unique due to its specific ester and cyano functional groups, which confer distinct chemical reactivity and biological activity. Its longer alkyl chain compared to similar compounds may influence its solubility, stability, and interaction with biological targets.

Properties

CAS No.

62391-67-7

Molecular Formula

C27H35NO3

Molecular Weight

421.6 g/mol

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] 2-propan-2-yldecanoate

InChI

InChI=1S/C27H35NO3/c1-4-5-6-7-8-12-18-25(21(2)3)27(29)31-26(20-28)22-14-13-17-24(19-22)30-23-15-10-9-11-16-23/h9-11,13-17,19,21,25-26H,4-8,12,18H2,1-3H3

InChI Key

DWTDHMIKWZPYBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(C)C)C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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